molecular formula C6H5F2NO B6217844 3,3-difluoro-2-methoxycyclobut-1-ene-1-carbonitrile CAS No. 2751615-63-9

3,3-difluoro-2-methoxycyclobut-1-ene-1-carbonitrile

Cat. No.: B6217844
CAS No.: 2751615-63-9
M. Wt: 145.1
InChI Key:
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Description

3,3-difluoro-2-methoxycyclobut-1-ene-1-carbonitrile is a chemical compound with the molecular formula C6H5F2NO It is characterized by the presence of two fluorine atoms, a methoxy group, and a nitrile group attached to a cyclobutene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-2-methoxycyclobut-1-ene-1-carbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor containing fluorine and methoxy groups. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,3-difluoro-2-methoxycyclobut-1-ene-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted cyclobutene compounds.

Scientific Research Applications

3,3-difluoro-2-methoxycyclobut-1-ene-1-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-difluoro-2-methoxycyclobut-1-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,3-difluoro-2-methoxycyclobut-1-ene-1-carbonitrile include other fluorinated cyclobutene derivatives and methoxy-substituted cyclobutene compounds. Examples include:

  • 3,3-difluoro-2-methylcyclobut-1-ene-1-carbonitrile
  • 3,3-difluoro-2-ethoxycyclobut-1-ene-1-carbonitrile

Uniqueness

This compound is unique due to its specific combination of fluorine, methoxy, and nitrile groups attached to a cyclobutene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,3-difluoro-2-methoxycyclobut-1-ene-1-carbonitrile can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2-methoxycyclobutanone", "ethyl 3,3-difluoropropionate", "sodium hydride", "acetonitrile", "hydrochloric acid", "sodium hydroxide", "sodium cyanide" ], "Reaction": [ "Step 1: Deprotonation of 2-methoxycyclobutanone with sodium hydride in acetonitrile to form the corresponding enolate.", "Step 2: Alkylation of the enolate with ethyl 3,3-difluoropropionate to give the corresponding β-ketoester.", "Step 3: Decarboxylation of the β-ketoester with hydrochloric acid to form the corresponding enol.", "Step 4: Addition of sodium hydroxide to the enol to form the corresponding enolate.", "Step 5: Reaction of the enolate with sodium cyanide to give the corresponding nitrile.", "Step 6: Cyclization of the nitrile to form 3,3-difluoro-2-methoxycyclobut-1-ene-1-carbonitrile." ] }

CAS No.

2751615-63-9

Molecular Formula

C6H5F2NO

Molecular Weight

145.1

Purity

95

Origin of Product

United States

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